

An In-depth Technical Guide to the Physical and Chemical Properties of Patchoulane

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Compound of Interest

Compound Name: Patchoulane

Cat. No.: B100424

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Abstract

Patchoulane (C₁₅H₂₆) is a tricyclic sesquiterpene hydrocarbon that constitutes one of the many components found in patchouli oil, an essential oil derived from the leaves of *Pogostemon cablin*. While not as extensively studied as other major constituents of patchouli oil like patchouli alcohol, understanding the physicochemical properties of **patchoulane** is crucial for its potential applications in pharmacology and fragrance chemistry. This guide provides a comprehensive overview of the known physical and chemical properties of **patchoulane**, details common experimental protocols for their determination, and explores potential, though not yet elucidated, biological signaling pathways based on the activity of related sesquiterpenoids.

Chemical and Physical Properties

The following table summarizes the key physical and chemical properties of **Patchoulane**. It is important to note that some of these values are estimated due to the limited availability of experimentally determined data for this specific compound.

Property	Value	Source
Molecular Formula	C ₁₅ H ₂₆	--INVALID-LINK--
Molecular Weight	206.37 g/mol	--INVALID-LINK--
IUPAC Name	4,10,11,11-tetramethyltricyclo[5.3.1.0 ¹⁵]undecane	--INVALID-LINK--
CAS Number	25491-20-7, 19078-35-4	--INVALID-LINK--
Boiling Point	261.00 to 262.00 °C @ 760.00 mm Hg (estimated)	The Good Scents Company[1]
Vapor Pressure	0.019000 mmHg @ 25.00 °C (estimated)	The Good Scents Company[1]
Flash Point	216.00 °F TCC (102.20 °C) (estimated)	The Good Scents Company[1]
logP (o/w)	6.672 (estimated)	The Good Scents Company[1]
Water Solubility	0.1242 mg/L @ 25 °C (estimated)	The Good Scents Company[1]
Appearance	Not specified, likely an oil	Inferred from related compounds
Odor	Not specifically described for pure compound	The Good Scents Company[1]

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of sesquiterpenes like **Patchoulane** are provided below. These are generalized methods and may require optimization for this specific compound.

Determination of Boiling Point (Micro-method)

This method is suitable for small sample volumes.

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. In this micro-method, a small sample is heated in a Thiele tube, and the temperature at which a continuous stream of bubbles ceases upon cooling and the liquid is drawn into a capillary tube is recorded as the boiling point.

Apparatus:

- Thiele tube
- Micro burner or hot plate
- Thermometer (calibrated)
- Small test tube (e.g., Durham tube)
- Capillary tube (sealed at one end)
- Mineral oil or other suitable heating bath fluid
- Rubber band or wire for attaching the test tube to the thermometer

Procedure:

- Add a few drops of the **Patchoulane** sample into the small test tube.
- Place the capillary tube, with its open end downwards, into the test tube containing the sample.
- Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
- Fill the Thiele tube with mineral oil to a level just above the side arm.
- Immerse the thermometer and the attached test tube into the Thiele tube, ensuring the rubber band is above the oil level.
- Gently heat the side arm of the Thiele tube with a micro burner.

- As the temperature rises, a stream of bubbles will emerge from the capillary tube.
- Continue heating until a rapid and continuous stream of bubbles is observed.
- Remove the heat and allow the apparatus to cool slowly.
- The boiling point is the temperature at which the bubbling stops and the liquid is drawn into the capillary tube.

Determination of Octanol-Water Partition Coefficient (logP)

The Shake-Flask method is a classical and reliable method for determining logP.

Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, in this case, octanol and water. logP is the logarithm of this ratio and is a measure of the lipophilicity of a compound.

Apparatus:

- Separatory funnel or glass vials with screw caps
- Mechanical shaker
- Centrifuge (optional)
- Analytical balance
- UV-Vis spectrophotometer or Gas Chromatograph (GC) for concentration determination
- Volumetric flasks and pipettes

Procedure:

- Prepare a stock solution of **Patchoulane** in a suitable solvent (e.g., methanol).
- Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.

- Add a known volume of the pre-saturated n-octanol and pre-saturated water to a separatory funnel or vial.
- Add a small, known amount of the **Patchoulane** stock solution to the funnel/vial. The final concentration should be within the linear range of the analytical method used for quantification.
- Shake the mixture vigorously for a predetermined time (e.g., 1-2 hours) to allow for equilibrium to be reached.
- Allow the two phases to separate completely. Centrifugation can be used to aid separation.
- Carefully withdraw a sample from both the n-octanol and the aqueous phase.
- Determine the concentration of **Patchoulane** in each phase using a suitable analytical technique (e.g., GC-MS or HPLC-UV).
- Calculate the partition coefficient (P) as: $P = [\text{Patchoulane}]_{\text{octanol}} / [\text{Patchoulane}]_{\text{water}}$.
- The logP is then calculated as $\log_{10}(P)$.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.

Principle: The sample is vaporized and injected onto a chromatographic column. The components are separated based on their boiling points and interactions with the stationary phase. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification.

Instrumentation:

- Gas Chromatograph with a suitable capillary column (e.g., DB-5ms)

- Mass Spectrometer (e.g., Quadrupole or Ion Trap)
- Autosampler
- Data system for instrument control and data analysis

Typical GC-MS Parameters for Sesquiterpene Analysis:

- Injector Temperature: 250 °C
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
- Oven Temperature Program:
 - Initial temperature: 60 °C, hold for 2 minutes
 - Ramp: Increase to 240 °C at a rate of 3 °C/min
 - Final hold: 10 minutes at 240 °C
- MS Transfer Line Temperature: 280 °C
- Ion Source Temperature: 230 °C
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Mass Scan Range: m/z 40-400

Procedure:

- Prepare a dilute solution of the **Patchoulane** sample in a volatile solvent (e.g., hexane or dichloromethane).
- Inject a small volume (e.g., 1 µL) of the sample into the GC-MS system.
- The instrument will perform the separation and analysis according to the set parameters.
- The resulting chromatogram will show peaks corresponding to the different components of the sample.

- The mass spectrum of the peak corresponding to **Patchoulane** can be compared to a reference library (e.g., NIST) for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.

Principle: Atomic nuclei with a non-zero spin, such as ^1H and ^{13}C , behave like tiny magnets. When placed in a strong external magnetic field, they can absorb electromagnetic radiation at specific frequencies. The chemical shift, splitting patterns (for ^1H NMR), and integration of the signals provide information about the molecular structure.

Instrumentation:

- High-field NMR spectrometer (e.g., 400 MHz or higher)
- NMR tubes
- Deuterated solvent (e.g., CDCl_3)

Procedure for ^1H and ^{13}C NMR:

- Dissolve a few milligrams of the **Patchoulane** sample in a deuterated solvent (e.g., chloroform-d, CDCl_3) in an NMR tube.
- Place the NMR tube in the spectrometer.
- Acquire the ^1H NMR spectrum. This will provide information on the number and types of protons and their connectivity.
- Acquire the ^{13}C NMR spectrum. This will show the number and types of carbon atoms in the molecule.
- Further 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be performed to elucidate the complete connectivity of the molecule.

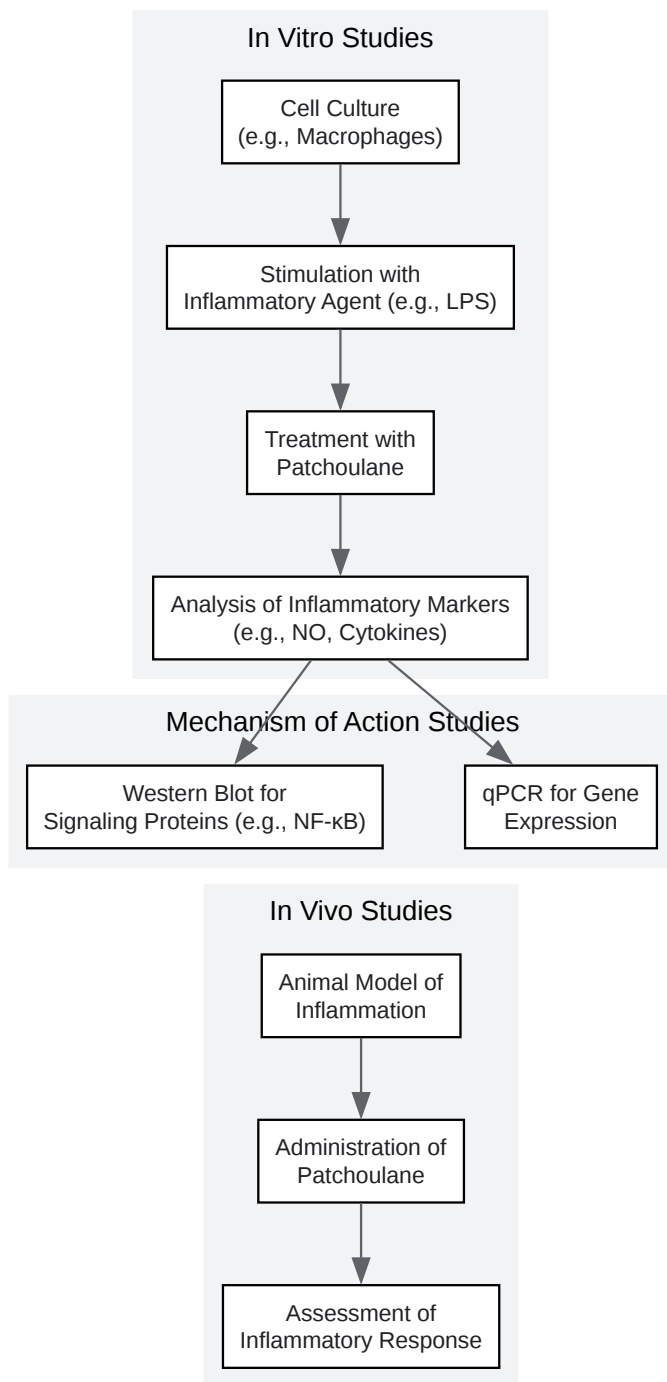
Potential Biological Signaling Pathways

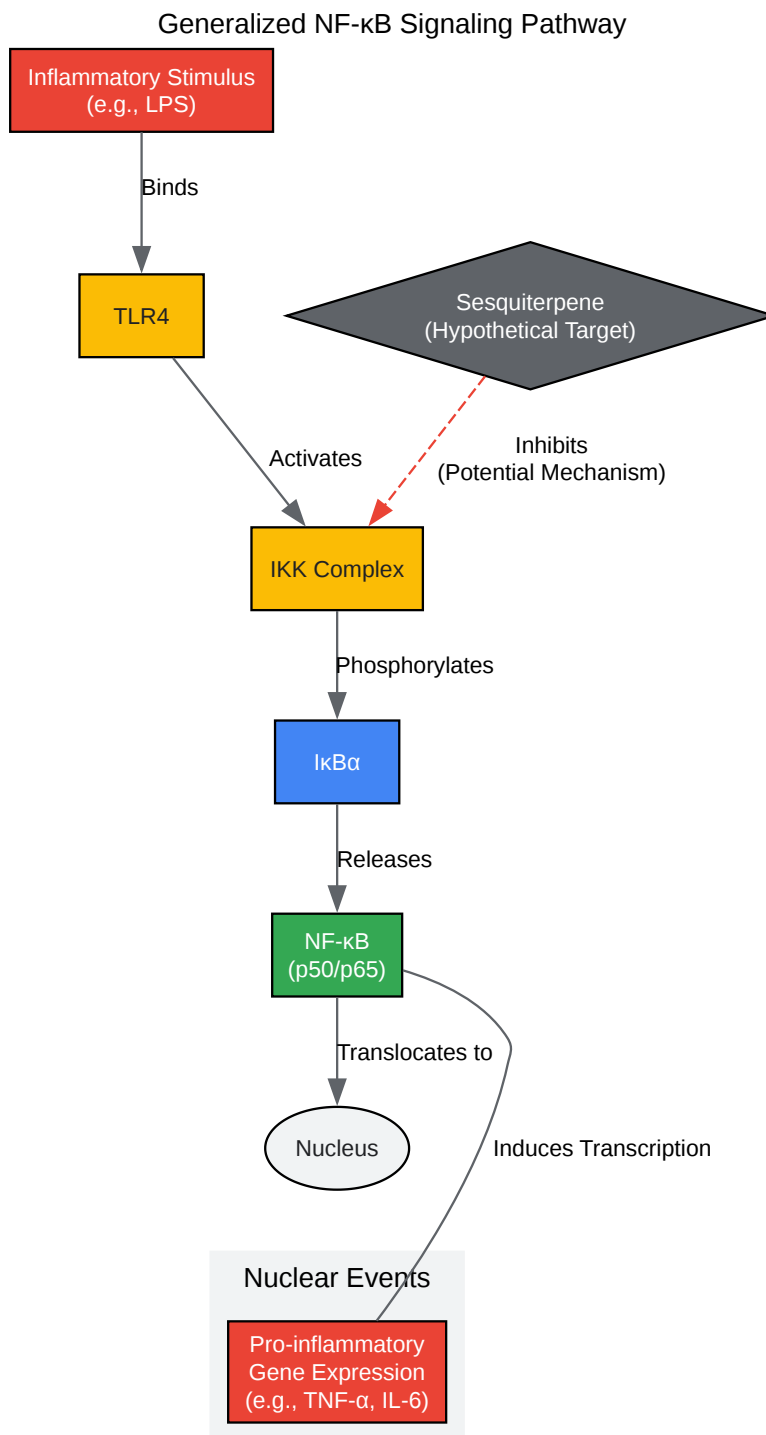
Direct experimental evidence for the biological activities and signaling pathways modulated by pure **Patchoulane** is currently lacking in the scientific literature. However, as a sesquiterpene, it is plausible that **Patchoulane** may exhibit biological activities similar to other compounds in this class. Sesquiterpenes are known to possess a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects.^[2]

Many sesquiterpenes exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. A common target for sesquiterpenoids is the Nuclear Factor-kappa B (NF-κB) signaling pathway.^[2]

The following diagram illustrates a generalized workflow for investigating the potential anti-inflammatory activity of a sesquiterpene like **Patchoulane**.

Experimental Workflow for Investigating Anti-inflammatory Activity





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